molecular formula C18H16FN3O4 B10972450 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10972450
M. Wt: 357.3 g/mol
InChI Key: IPAVQMVJBOUHJL-UHFFFAOYSA-N
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Description

3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrazole ring, a fluorobenzyl group, and an oxabicycloheptene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common approach starts with the Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate to form a bicyclic intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring and fluorobenzyl group can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its combination of a pyrazole ring, a fluorobenzyl group, and an oxabicycloheptene framework. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H16FN3O4

Molecular Weight

357.3 g/mol

IUPAC Name

3-[[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C18H16FN3O4/c19-11-3-1-10(2-4-11)9-22-8-7-14(21-22)20-17(23)15-12-5-6-13(26-12)16(15)18(24)25/h1-8,12-13,15-16H,9H2,(H,24,25)(H,20,21,23)

InChI Key

IPAVQMVJBOUHJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)NC3=NN(C=C3)CC4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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